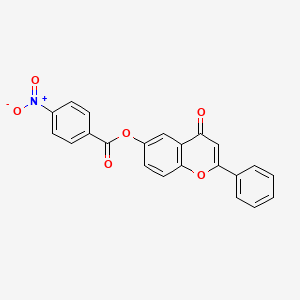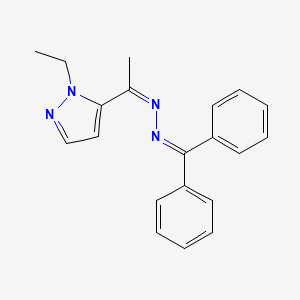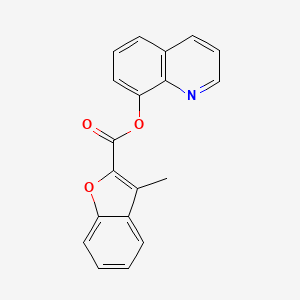![molecular formula C19H15BrN2O4 B4580745 3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4580745.png)
3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex acrylonitriles often involves base-catalyzed reactions of aldehydes with acetonitriles, employing conditions that favor the formation of desired products with high purity and yield. For instance, compounds with structural similarities have been synthesized by reactions involving base-catalyzed Knoevenagel condensation, showcasing the versatility and efficiency of synthetic strategies in creating complex molecular architectures (Kavitha et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through X-ray crystallography, revealing intricate details about molecular conformations, bond lengths, angles, and intermolecular interactions. For example, studies have shown that the crystal structure can be significantly influenced by the specific substituents and their arrangements, affecting the overall molecular geometry and stability (Chenna et al., 2008).
Chemical Reactions and Properties
The reactivity of complex acrylonitriles can be diverse, participating in a range of chemical reactions. For example, nitrile oxides have shown to undergo regioselective cycloadditions with allyl alcohols, demonstrating the potential for functional group interconversions and the synthesis of bioactive heterocycles (Kanemasa et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystal morphology, are crucial for understanding their behavior in different environments. Crystal structure analysis provides insights into the solid-state properties, which are essential for material design and application (Naveen et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electronic structure, are fundamentally influenced by the molecular structure. Computational methods, including density functional theory (DFT), have been employed to explore the electronic properties, molecular orbitals, and potential reactivity sites, providing a comprehensive understanding of the compound's chemical behavior (Rahmani et al., 2017).
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
Research into the reactivity of nitroxides towards alkenes, including acrylonitrile, reveals insights into the slow addition reactions that such compounds can undergo at elevated temperatures, producing bis-nitroxide adducts. This type of reaction is crucial for understanding the chemical behavior and potential synthesis routes for related compounds (Aldabbagh, Busfield, Jenkins, & Thang, 2000).
Molecular Structure and Bonding
Studies on molecular structures, such as the unclassical hydrogen bonds of C–H⋯N and C–H⋯Cl, provide a foundation for understanding how similar compounds might interact at the molecular level, impacting their stability, reactivity, and potential applications in materials science (Wang, Li, Wu, & Zhang, 2011).
Catalysis and Industrial Applications
The heterogeneously catalyzed ammoxidation process is a significant area of interest for the synthesis of nitriles from hydrocarbons. This research highlights the importance of such reactions for producing industrially important nitriles, which are valuable chemicals used in the manufacture of various fine chemicals. Understanding these processes can guide the development of new synthetic routes for related compounds (Martin & Kalevaru, 2010).
Environmental and Biomedical Applications
Research into hydrogel particles with core-shell morphology utilizing acrylonitrile demonstrates the versatility of such materials for environmental remediation, drug delivery, and catalysis. This illustrates the potential of related compounds to be modified for various applications, highlighting the importance of chemical versatility and adaptability (Sahiner, Butun, & Ilgin, 2011).
Advanced Materials
The synthesis and characterization of phthalonitrile resins containing allyl and/or methoxyl groups explore the impact of these modifications on curing behavior, thermal, and mechanical properties. Such research provides insight into how similar compounds could be used in the development of high-performance materials for structural applications (Han, Tang, Wang, Guo, Zhou, Qiu, & Zhao, 2019).
Eigenschaften
IUPAC Name |
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-3-7-26-19-11-17(20)14(10-18(19)25-2)8-15(12-21)13-5-4-6-16(9-13)22(23)24/h3-6,8-11H,1,7H2,2H3/b15-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINXEAXAUUFZFA-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(benzyloxy)benzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4580671.png)
![4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4580684.png)


![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4580693.png)

![ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580717.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4580727.png)
![2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-N-(2-thienylmethyl)acrylamide](/img/structure/B4580735.png)

![2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4580743.png)
![3-chloro-4-fluoro-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4580752.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4580753.png)